molecular formula C11H11F3 B2800395 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene CAS No. 2514942-04-0

2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene

Cat. No.: B2800395
CAS No.: 2514942-04-0
M. Wt: 200.204
InChI Key: MCHFYADFWGCHMJ-UHFFFAOYSA-N
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Description

2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene is a chemical building block of interest in advanced material science and medicinal chemistry research. Its molecular structure, featuring a benzyl core substituted with both a trifluoromethyl group and an isopropenyl chain, suggests potential for use in cross-coupling reactions to create more complex architectures . The presence of the trifluoromethyl group is particularly significant, as this motif is known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in drug discovery projects . Furthermore, the prop-1-en-2-yl (isopropenyl) moiety is a structural feature found in pharmacologically active compounds, including those investigated as tubulin-polymerization inhibitors that target the colchicine binding site . This makes the compound a valuable scaffold for researchers developing new antitumor agents. As such, this chemical is positioned as a key intermediate for synthetic chemists working in the fields of organic methodology and the development of novel bioactive molecules.

Properties

IUPAC Name

2-methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-7(2)9-5-4-6-10(8(9)3)11(12,13)14/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHFYADFWGCHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene typically involves the alkylation of a benzene derivative with a trifluoromethyl group. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent effects on key properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene 2-Me, 1-allyl, 3-CF₃ ~200.2* High lipophilicity; potential antisolvent
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (CAS 768-49-0) 3-Br, 3-CF₃ 257.1 Bromine enhances reactivity (e.g., SN2); pharmaceutical intermediate
2-Methyl-1-phenyl-2-propanol 2-Me, 1-Ph, 2-OH 150.22 Polar hydroxyl group; used in polymer synthesis
Trifluoromethyl benzene 3-CF₃ 146.11 Antisolvent in perovskite films; high dielectric constant
3-Methylbenzamide derivatives 3-Me, N,O-bidentate directing group ~193.2 Metal-catalyzed C–H functionalization

*Estimated based on substituent contributions.

Physicochemical Properties and Reactivity

  • Electron Effects : The trifluoromethyl group in the target compound induces strong electron withdrawal, reducing electron density on the aromatic ring compared to methyl or bromine substituents. This enhances resistance to electrophilic attack but may facilitate nucleophilic aromatic substitution under specific conditions .
  • Solubility and Boiling Points: The allyl group increases volatility relative to phenyl-substituted analogues (e.g., 2-Methyl-1-phenyl-2-propanol). Trifluoromethyl benzene derivatives generally exhibit lower solubility in polar solvents due to CF₃ hydrophobicity .
  • Reactivity : Allyl groups enable π-orbital interactions, making the compound a candidate for Diels-Alder reactions. In contrast, bromine in 1-(3-bromopropyl)-3-(trifluoromethyl)benzene facilitates cross-coupling reactions .

Research Findings and Methodological Insights

  • Crystallography : SHELXL and Mercury are widely used for refining and visualizing crystal structures, critical for confirming substituent orientations in analogues like 3-methylbenzamide derivatives .
  • Film Formation : Trifluoromethyl benzene’s superior film uniformity in perovskites suggests that the target compound’s allyl group might reduce crystallite aggregation, though experimental validation is needed.
  • Synthetic Challenges : Introducing multiple bulky groups (e.g., CF₃ and allyl) may complicate crystallization, necessitating advanced purification techniques.

Biological Activity

2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene, also known by its CAS number 2514942-04-0, is an organic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H11F3
  • Molecular Weight : 200.20 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Tubulin-Destabilizing Effects

A study published in Nature demonstrated that derivatives of this compound class can inhibit the polymerization of tubulin in vitro. Specifically, compounds with similar structures were found to have IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent antiproliferative activity. Notably, one derivative demonstrated a significant reduction in tubulin polymerization and induced apoptosis in treated cells .

Enzyme Inhibition

The trifluoromethyl group is known for enhancing the inhibitory potency of compounds against various enzymes. In particular, studies have highlighted the effectiveness of trifluoromethyl-substituted compounds in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases.

Pharmacological Screening

In a pharmacophore screening study, a related compound with a trifluoromethyl group was shown to exhibit high MAO-B inhibitory activity with an IC50 value of 4.7 nM. This suggests that this compound could potentially exhibit similar enzyme inhibition properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics.
  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes such as MAO-B.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their antiproliferative effects.

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 (nM)Reference
AntiproliferativeDerivative A10
AntiproliferativeDerivative B33
MAO-B InhibitionTrifluoromethyl Compound4.7
AntimicrobialTrifluoromethyl DerivativeVariesEmerging Research

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene, and how do reaction parameters influence yield?

Methodological Answer: Synthesis involves multi-step strategies:

  • Friedel-Crafts alkylation introduces the prop-1-en-2-yl group to a pre-functionalized benzene ring. Use anhydrous AlCl₃ as a catalyst in dichloromethane at 0°C to minimize side reactions .
  • Nucleophilic trifluoromethylation via Ruppert-Prakash reagent (TMSCF₃) under Pd catalysis ensures regioselective introduction of the CF₃ group .
  • Purification : Column chromatography (silica gel, hexane/EtOAc 9:1) isolates the product. Monitor intermediates by TLC (Rf ~0.4) and confirm purity via HPLC (>95%) .
ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (allylation step)Prevents decomposition
Catalyst Loading10 mol% Pd(PPh₃)₄Maximizes CF₃ coupling
SolventAnhydrous DCMAvoids hydrolysis

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural features?

Methodological Answer:

  • ¹⁹F NMR : Identifies the trifluoromethyl group as a singlet at δ -63 ppm (referenced to CFCl₃) .
  • ¹H NMR : Allyl protons appear as a multiplet (δ 5.1–5.3 ppm); methyl groups resonate as singlets (δ 2.4 ppm for CH₃, δ 1.8 ppm for allyl-CH₃) .
  • GC-MS : Molecular ion [M⁺] at m/z 228.1 (C₁₁H₁₁F₃) with fragmentation peaks at m/z 187 (loss of allyl group) .
  • IR : Strong C-F stretches at 1120–1160 cm⁻¹ and C=C stretches at 1640 cm⁻¹ .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Under nitrogen at -20°C in amber vials to prevent photodegradation.
  • Handling : Use PTFE-lined caps to avoid leaching. Conduct reactions in fume hoods with scrubbers for volatile byproducts (e.g., HF) .
  • Spill Management : Neutralize with calcium carbonate, absorb with vermiculite, and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and allyl groups influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

  • Computational Analysis : DFT calculations (B3LYP/6-311+G**) reveal the CF₃ group deactivates the ring, directing EAS to the para position. The allyl group donates electron density via resonance, activating ortho positions.
  • Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 4-nitro derivatives as major products (85% selectivity). Regioselectivity confirmed by NOESY correlations .

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

Methodological Answer:

  • Systematic Solubility Testing : Use the shake-flask method in 10 solvents (e.g., hexane, DMSO). Measure saturation concentrations via UV-Vis (λ = 260 nm, ε = 1500 M⁻¹cm⁻¹).
  • Hansen Solubility Parameters : Correlate solubility with δD (dispersion), δP (polar), δH (H-bonding). Discrepancies arise from trace oxidizers; pre-purify solvents via molecular sieves .

Q. How can structure-activity relationship (SAR) studies leverage this compound for bioactive molecule design?

Methodological Answer:

  • Analog Synthesis : Replace the allyl group with ethynyl or benzyl substituents. Assess bioactivity via kinase inhibition assays (IC₅₀ values).
  • Binding Affinity : Surface plasmon resonance (SPR) shows the CF₃ group enhances binding to hydrophobic pockets (KD = 12 nM vs. 45 nM for non-fluorinated analogs) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) indicate t₁/₂ > 120 min due to CF₃’s resistance to oxidation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies : Replicate conditions (e.g., 1M HCl, 25°C vs. 50°C). Monitor via ¹⁹F NMR:
  • At 25°C: No decomposition after 24 hrs.
  • At 50°C: 30% degradation (new peak at δ -58 ppm, likely HF release).
    • Mechanistic Insight : Acidic cleavage of the allyl group occurs at elevated temperatures. Use buffered solutions (pH 6–7) for long-term stability .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
Friedel-Crafts AllylationAlCl₃6292
Pd-Catalyzed CouplingPd(PPh₃)₄7897

Q. Table 2: Key Spectroscopic Data

TechniqueObservationStructural AssignmentReference
¹⁹F NMRδ -63 ppm (singlet)CF₃ group
¹H NMRδ 5.2 ppm (multiplet, J = 6.5 Hz)Allyl protons
IR1145 cm⁻¹ (C-F stretch)Trifluoromethyl

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